molecular formula C9H13N3OS B1314042 N-(2-ethoxyphenyl)hydrazinecarbothioamide CAS No. 64374-51-2

N-(2-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B1314042
CAS No.: 64374-51-2
M. Wt: 211.29 g/mol
InChI Key: RWSTWHYDBKQKHP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the class of hydrazinecarbothioamides (thiosemicarbazides), which are recognized as versatile scaffolds for the development of novel bioactive molecules . This compound serves as a key intermediate in organic synthesis and is investigated for its potential to interact with various biological targets. A primary area of research for this compound and its structural analogs is the inhibition of enzymes like tyrosinase . Tyrosinase is a crucial enzyme in melanin production, and its overactivity is linked to dermatological disorders and melanoma; thus, inhibitors are sought for potential therapeutic applications . Furthermore, hydrazinecarbothioamide derivatives are extensively studied for their broad spectrum of biological activities, which include antimicrobial and antitumor effects . The mechanism of action for such compounds is often multi-faceted. Research on similar structures suggests that this compound may exert its biological activity through mechanisms such as enzyme inhibition and interference with cellular processes in pathogens or cancer cells . Its structure, featuring the hydrazinecarbothioamide moiety, makes it a valuable precursor for synthesizing various nitrogen- and sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, which are themselves privileged structures in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSTWHYDBKQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499052
Record name N-(2-Ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64374-51-2
Record name N-(2-Ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Characterization Techniques in Chemical Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups, connectivity, and the electronic environment of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular insight into the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment of hydrogen atoms within a molecule. For N-(2-ethoxyphenyl)hydrazinecarbothioamide, the spectrum is characterized by distinct signals corresponding to the ethoxy protons, the aromatic protons on the phenyl ring, and the protons of the hydrazinecarbothioamide backbone. The ethoxy group typically presents as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling patterns being indicative of the ortho-substitution pattern. The NH and NH₂ protons of the hydrazinecarbothioamide moiety appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound shows characteristic signals for the ethoxy carbons, the aromatic carbons, and the thiocarbonyl carbon (C=S). The C=S carbon is typically observed at a significantly downfield chemical shift, a hallmark of thiourea (B124793) and related compounds. The carbons of the ethoxyphenyl group can be assigned based on their chemical shifts and comparison with related structures, with the oxygen-bearing aromatic carbon appearing at a characteristic downfield position.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.35 - 1.45Triplet-O-CH₂-CH₃
¹H4.05 - 4.15Quartet-O-CH₂ -CH₃
¹H6.80 - 7.20MultipletAromatic protons
¹H7.50 - 8.50Broad Singlet-NH- and -NH₂
¹³C~15Singlet-O-CH₂-CH₃
¹³C~64Singlet-O-CH₂ -CH₃
¹³C110 - 150MultipleAromatic carbons
¹³C~180SingletC =S

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that confirm its structure. Key vibrational frequencies include the N-H stretching bands from the hydrazine (B178648) and amide groups, typically appearing in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group are observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C=S (thiocarbonyl) stretching vibration, often coupled with other vibrations, is a key diagnostic peak for this class of compounds and typically appears in the 1200-1350 cm⁻¹ range. Furthermore, the C-O stretching of the ethoxy group gives rise to strong absorptions around 1020-1250 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3400Medium-StrongN-H stretching (hydrazine, amide)
2850 - 3100MediumC-H stretching (aromatic, aliphatic)
1450 - 1600Medium-StrongC=C stretching (aromatic)
1200 - 1350StrongC=S stretching (thiocarbonyl)
1020 - 1250StrongC-O stretching (ether)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and details of intermolecular interactions.

Investigation of Intramolecular Interactions and Conformational Preferences

The conformation of the this compound molecule in the solid state is governed by a balance of steric and electronic effects. Intramolecular hydrogen bonds, for instance between an N-H group and the ethoxy oxygen atom, can play a significant role in stabilizing a particular conformation, often leading to a relatively planar arrangement of parts of the molecule. The orientation of the 2-ethoxyphenyl group relative to the hydrazinecarbothioamide backbone is a key conformational feature. The dihedral angles between the phenyl ring and the hydrazinecarbothioamide plane would reveal any steric hindrance and the extent of electronic conjugation. The thiourea fragment itself generally adopts a planar or near-planar geometry.

Advanced Analytical Techniques for Purity and Compound Integrity

The rigorous characterization of a chemical compound is fundamental to ensuring its identity, purity, and stability. In the context of this compound, a multifaceted analytical approach is imperative to establish a comprehensive profile of the molecule. This involves the use of sophisticated spectroscopic and chromatographic techniques that provide detailed information on the compound's structure, elemental composition, and the presence of any impurities.

A thorough literature search was conducted to obtain detailed research findings and specific analytical data for this compound. This included searches for its synthesis, characterization, and analysis in various scientific databases and chemical repositories.

Despite an extensive search, specific experimental data from advanced analytical techniques for the compound this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and High-Performance Liquid Chromatography (HPLC), were not available in the public domain. While general methodologies for the characterization of hydrazinecarbothioamide derivatives are well-established, specific data sets for the title compound could not be located.

To fulfill the structural requirements of this article, the following sections present hypothetical data tables. These tables are constructed based on the expected analytical values for a compound with the structure of this compound and data from closely related analogues. It is crucial to emphasize that the following data is illustrative and not based on experimentally verified results for this compound.

Spectroscopic and Analytical Data (Hypothetical)

The structural integrity and purity of this compound would typically be confirmed using a combination of spectroscopic and analytical methods.

Table 1: Hypothetical Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C)51.6551.60
Hydrogen (H)6.266.22
Nitrogen (N)20.0820.15
Oxygen (O)7.647.70
Sulfur (S)15.3215.28

Table 2: Hypothetical ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.45t3H-O-CH₂-CH₃
4.10q2H-O-CH₂ -CH₃
6.85-7.10m4HAr-H
7.80s (br)2H-NH-NH₂
8.50s1HAr-NH-
9.20s1H-NH-C(S)-

Table 3: Hypothetical ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
14.8-O-CH₂-CH₃
64.2-O-CH₂ -CH₃
112.5Ar-C
118.9Ar-C
121.3Ar-C
124.0Ar-C
138.5Ar-C (ipso)
148.0Ar-C (ipso)
182.5C =S

Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Purity Data

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time5.8 min
Purity>99.5%

The data presented in these tables are intended to be representative of what would be expected for this compound based on the analysis of similar compounds. Actual experimental results would be required for definitive structural confirmation and purity assessment.

Coordination Chemistry of N 2 Ethoxyphenyl Hydrazinecarbothioamide and Its Metal Complexes

Ligand Properties and Diverse Coordination Modes of Hydrazinecarbothioamides

Hydrazinecarbothioamides are a class of Schiff base ligands recognized for their potent metal-chelating capabilities. nih.govresearchgate.net Their chemical structure, featuring a flexible thiourea (B124793) backbone, allows for the introduction of various substituents, which in turn modulates their coordination behavior. nih.gov This structural versatility makes them excellent candidates for forming stable and diverse metal complexes. nih.gov

Donor Atom Sets (N, S, O) and Chelation Capabilities

The chelating prowess of hydrazinecarbothioamide derivatives stems from the presence of multiple donor atoms within their molecular framework. The primary donor set consists of the soft sulfur (S) atom of the thione group and a hard nitrogen (N) atom from the hydrazinic moiety. researchgate.net This N,S donor arrangement typically allows the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with a metal ion. nih.gov

Depending on the substituents attached to the core structure, additional donor atoms can be introduced, expanding the coordination potential. For instance, the presence of a hydroxyl or methoxy (B1213986) group on an aromatic ring can introduce an oxygen (O) atom into the coordination sphere. ajol.info In such cases, the ligand can act as a tridentate O,N,S donor. ajol.info This multi-donor capability enhances the stability of the resulting metal complexes through the chelate effect, where a multidentate ligand binds to a single central metal ion at multiple points.

Role of Thiosemicarbazone Moiety in Complex Formation

The thiosemicarbazone moiety (–NH–C(S)–NH–N=C<) is the cornerstone of the coordinating ability of these ligands. It contains the essential sulfur and nitrogen donor atoms that are fundamental to complex formation. nih.gov The azomethine nitrogen (C=N) and the thione sulfur (C=S) are the primary sites of coordination. jocpr.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-ethoxyphenyl)hydrazinecarbothioamide and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. jocpr.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

While specific research on this compound is limited in the available literature, the coordination behavior can be inferred from studies on structurally similar thiosemicarbazone ligands. These studies show a rich and diverse coordination chemistry with various metal ions.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Iron(II), Zinc(II), Ruthenium(II))

Transition metals readily form stable complexes with thiosemicarbazone ligands. The synthesis generally involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chloride, acetate, or nitrate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. nih.govjocpr.com

Copper(II), Nickel(II), and Zinc(II) Complexes: Studies on analogous ligands show that Cu(II), Ni(II), and Zn(II) form complexes where the ligand can act as a bidentate or tridentate chelator. ajol.infonih.gov For instance, with ligands containing N,N,S or O,N,S donor sets, distorted square planar, square pyramidal, or octahedral geometries are commonly observed. nih.govderpharmachemica.com Spectroscopic analyses are crucial for characterization. In IR spectra, a shift in the ν(C=N) and ν(C=S) bands upon complexation indicates the involvement of the azomethine nitrogen and thione sulfur in bonding to the metal ion. ias.ac.in Electronic spectra (UV-Vis) provide information about the geometry of the complex through the analysis of d-d transitions and charge-transfer bands. researchgate.net

Iron(II) Complexes: Thiosemicarbazones are well-known for their ability to chelate iron, often stabilizing the Fe(III) oxidation state. arizona.edu Ligands with soft donors like sulfur and nitrogen can lead to complexes that are redox-active. researchgate.net

Ruthenium(II) Complexes: Ruthenium(II) forms stable, typically octahedral, complexes with thiosemicarbazone ligands. researchgate.net In these complexes, the ligand often behaves as a dianionic tridentate O,N,S donor, coordinating to the ruthenium center. researchgate.net Synthesis may involve reacting the ligand with a suitable ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃]. researchgate.netresearchgate.net Characterization via ¹H NMR, IR, and UV-Vis spectroscopy helps to elucidate the structure and bonding within these organometallic species. scispace.commdpi.com

Interactive Data Table: Properties of Representative Transition Metal-Thiosemicarbazone Complexes
Metal IonTypical Molecular FormulaCommon GeometryLigand Coordination ModeKey Spectroscopic Features
Copper(II) [Cu(L)Cl], [Cu(L)₂(NO₃)₂]Distorted Square Pyramidal, OctahedralBidentate (N,S), Tridentate (O,N,S)Shift in ν(C=N) and ν(C=S) in IR; d-d transitions in UV-Vis
Nickel(II) [Ni(L)₂], [Ni(L)Cl₂]Square Planar, OctahedralBidentate (N,S), Tetradentate (N₂S₂)Often diamagnetic (square planar); characteristic UV-Vis bands
Zinc(II) [Zn(L)Cl], [Zn(L)₂]Tetrahedral, Distorted TetrahedralBidentate (N,S), Tridentate (O,N,S)Diamagnetic; shifts in IR and ¹H NMR signals upon coordination
Iron(II)/(III) [Fe(L)₂]Cl, [Fe(L)Cl₂]OctahedralBidentate (N,S), Tridentate (O,N,S)Paramagnetic; intense charge-transfer bands in UV-Vis
Ruthenium(II) [Ru(L)(CO)(PPh₃)₂]Distorted OctahedralTridentate (O,N,S)Diamagnetic; characteristic ¹H, ³¹P NMR signals; MLCT bands in UV-Vis

Note: 'L' represents a generic deprotonated thiosemicarbazone ligand. The specific formulas and properties can vary based on the exact ligand and reaction conditions.

Lanthanide(III) Coordination Complexes

The coordination chemistry of lanthanides with thiosemicarbazone-type ligands has also been an area of interest. nih.gov Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. The synthesis of lanthanide(III) complexes often involves the reaction of lanthanide nitrates or chlorides with the ligand in a suitable solvent mixture. mdpi.com

Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanide ions often form polynuclear complexes or complexes with multiple ligand molecules. nih.govresearchgate.net The resulting structures can be complex, with ligands acting as bridges between metal centers. nih.gov Characterization relies heavily on techniques like ESI-MS to confirm stoichiometry, IR spectroscopy to identify the coordinating groups, and, where possible, single-crystal X-ray diffraction to determine the precise molecular structure. nih.govresearchgate.net Luminescence studies are also particularly important for complexes of ions like Eu(III) and Tb(III). mdpi.com

Organometallic Derivatives

Organometallic derivatives of this compound would involve the formation of a complex containing at least one direct metal-carbon bond in addition to the coordination with the ligand. The aforementioned ruthenium(II) complexes containing triphenylphosphine (B44618) (PPh₃) or carbonyl (CO) co-ligands are prime examples of such organometallic species. researchgate.netresearchgate.net

Another route to organometallic derivatives involves using metal precursors that already contain metal-carbon bonds. For example, organometallic complexes of osmium(II) and ruthenium(II) with thiosemicarbazone derivatives have been reported. ajol.info The synthesis and characterization of these compounds follow principles similar to those for other coordination complexes, but with special attention paid to the stability and reactivity of the metal-carbon bond. Techniques like ¹³C NMR can be particularly useful for characterizing the carbon atoms directly bonded to the metal center. The stability and properties of these organometallic complexes are influenced by the interplay between the thiosemicarbazone ligand and the other organic fragments attached to the metal.

Structural Features of Metal-Hydrazinecarbothioamide Complexes

Coordination Geometry and Stereochemistry

The geometry of metal-hydrazinecarbothioamide complexes is determined by the coordination number of the central metal ion and the nature of the ligand itself. libretexts.org Hydrazinecarbothioamide derivatives can act as versatile ligands, commonly coordinating as bidentate or tridentate chelating agents through their nitrogen and sulfur donor atoms. nih.govnih.gov This chelation leads to the formation of stable five- or six-membered rings with the metal ion.

The most prevalent coordination geometries observed for transition metal complexes are octahedral, square planar, and tetrahedral. libretexts.org For metal ions with a coordination number of six, an octahedral geometry is typical. orientjchem.orgnih.gov This is often seen in complexes of Ni(II), Co(II), and Mn(II). orientjchem.orgresearchgate.net For instance, Ni(II) complexes frequently exhibit a distorted octahedral geometry where the ligand coordinates in a bidentate or tridentate fashion, with the remaining coordination sites occupied by other ligands such as water molecules or anions like chloride. orientjchem.orgbcrec.id

In the case of four-coordinate complexes, both tetrahedral and square planar geometries are possible. The choice between these geometries is influenced by factors like the electronic configuration of the metal ion and the steric bulk of the ligands. luc.edu For example, Cu(II) and Ni(II) complexes can adopt a square planar geometry, particularly with tridentate Schiff base ligands that enforce this arrangement. nih.govnih.govnih.gov ESR spectral data for certain Cu(II) complexes have confirmed a square planar environment. nih.gov Conversely, tetrahedral geometry is also observed, especially in Zn(II) complexes, which are flexible in their coordination due to the d10 electronic configuration. nih.gov

The stereochemistry of these complexes can be quite intricate. The coordination of chiral ligands or the arrangement of ligands around the metal center can lead to isomerism. For instance, in octahedral complexes with multiple bidentate ligands, facial (fac) and meridional (mer) isomers can exist. The specific stereochemistry, such as the preference for a particular helicity (Δ or Λ) at the metal center, can be influenced by the chirality of the ligand itself and even by the solvent used during synthesis. mdpi.com

Table 1: Common Coordination Geometries of Metal-Hydrazinecarbothioamide Complexes
Metal IonCoordination NumberTypical GeometryExample Ligand TypeReference
Ni(II)6Octahedral / Distorted OctahedralBidentate/Tridentate Hydrazinecarbothioamide orientjchem.orgbcrec.id
Co(II)6OctahedralBidentate Hydrazinecarbothioamide orientjchem.org
Cu(II)4Square PlanarTridentate Hydrazinecarbothioamide nih.gov
Cu(II)6Distorted OctahedralBidentate Hydrazinecarbothioamide orientjchem.org
Zn(II)4TetrahedralBidentate Hydrazinecarbothioamide nih.gov
Mn(II)6OctahedralTridentate Hydrazinecarbothioamide researchgate.net

Influence of Ligand Substitution on Complex Stability and Structure

Modifications to the chemical structure of the this compound ligand can profoundly impact the stability and structure of its resulting metal complexes. Substituents on the aromatic ring or the hydrazine (B178648) portion of the ligand can exert both electronic and steric effects.

Steric Effects: The size and position of substituents can introduce steric hindrance, which plays a crucial role in determining the coordination geometry and even the coordination mode of the ligand. ntu.edu.tw Bulky substituents near the coordination site may prevent the formation of certain geometries. For example, sterically demanding ligands tend to favor tetrahedral over square planar geometries in four-coordinate Ni(II) complexes to minimize steric repulsion. luc.edu In some cases, significant steric bulk can alter the way the ligand binds to the metal, potentially favoring a five-membered chelate ring over a four-membered one. ntu.edu.tw The interplay between steric and electronic factors can lead to isomerization between different geometries, such as a square-planar to tetrahedral equilibrium in solution, with the position of the equilibrium being highly sensitive to the substitution pattern on the ligand. researchgate.net

Mechanistic Aspects of Metal-Ligand Interactions in Biological Contexts

The biological activity of metal complexes of this compound is intrinsically linked to the mechanistic interactions between the complex and various biological targets. luc.eduresearchgate.net Chelation of the metal ion by the hydrazinecarbothioamide ligand often enhances the biological efficacy compared to the free ligand or the metal salt alone. This is frequently explained by theories such as Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, facilitating its penetration through the lipid membranes of cells.

Once inside the cell, the complex can interact with various biomolecules, including DNA and proteins. nih.gov Spectroscopic studies and molecular docking analyses have shown that these types of complexes can bind to DNA, primarily through groove binding or intercalation. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects against cancer cells or antimicrobial activity against pathogens. researchgate.net For example, certain complexes have been shown to cause powerful and complete degradation of DNA. nih.gov

Proteins, particularly enzymes, are another major target. The metal complex can bind to active sites or allosteric sites of enzymes, inhibiting their function. Bovine Serum Albumin (BSA) is often used as a model protein to study these interactions. nih.govresearchgate.net Studies have shown that hydrazinecarbothioamide complexes can bind to BSA, often through non-covalent interactions within hydrophobic cavities, leading to a quenching of the protein's intrinsic fluorescence. nih.gov This binding can affect the protein's structure and function. The inhibition of specific enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis, has been identified as a key mechanism for the anticancer activity of some thiosemicarbazone complexes. nih.gov

Computational and Theoretical Investigations of N 2 Ethoxyphenyl Hydrazinecarbothioamide and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. DFT calculations are utilized to determine optimized geometry, vibrational frequencies, and various electronic properties such as frontier molecular orbitals.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For compounds like N-(2-ethoxyphenyl)hydrazinecarbothioamide, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to achieve an accurate optimized geometry. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

These calculations confirm the molecule's structural integrity and provide the foundation for all other computational analyses. The electronic structure calculations reveal the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Hydrazinecarbothioamide Analogue (Note: Data presented is for a representative analogue, as specific calculated values for this compound were not available in the surveyed literature.)

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C=S1.678N-C-S120.5
C-N (thioamide)1.355N-N-C118.9
N-N1.380C-N-N121.3
C-O (ether)1.365C-O-C117.8
N-H1.012H-N-C119.5

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding the charge transfer interactions within the molecule. For drug design, a molecule with a small energy gap is often more biologically active.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Hydrazinecarbothioamide Analogue (Note: Data presented is for a representative analogue, as specific calculated values for this compound were not available in the surveyed literature.)

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.52
Energy Gap (ΔE)4.63

DFT calculations are highly effective for simulating the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. Theoretical vibrational analysis involves calculating the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This comparison helps in the definitive assignment of vibrational bands to specific functional groups and bond movements, such as N-H stretching, C=S stretching, and aromatic C-H vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This provides insight into the electronic transitions, such as π→π* and n→π*, responsible for the absorption bands observed in experimental UV-Vis spectra.

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm-1) for a Hydrazinecarbothioamide Analogue (Note: Data presented is for a representative analogue.)

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
N-H Stretch (hydrazine)33503345
N-H Stretch (amide)31553150
Aromatic C-H Stretch30603055
C=N Stretch15981605
C=S Stretch840835

Molecular Docking and Simulation Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for predicting ligand-target interactions and estimating the binding affinity of the complex.

In molecular docking studies, this compound would be treated as a ligand and docked into the active site of a specific protein target. The process involves sampling a wide range of possible conformations of the ligand within the receptor's binding site and scoring each conformation. The scoring functions estimate the binding free energy, with more negative scores typically indicating stronger and more favorable binding affinity.

The results provide detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. This information is crucial for understanding the mechanism of action and for designing more potent analogues.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Target (Note: This data is illustrative, as specific docking studies for this compound were not found in the surveyed literature.)

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Example Kinase-7.8LYS-745Hydrogen Bond (with C=S)
PHE-856Pi-Pi Stacking (with phenyl ring)
Example Oxidase-7.2ARG-120Hydrogen Bond (with N-H)
LEU-250Hydrophobic Interaction

While docking provides a static picture of the binding pose, the biological environment is dynamic. Conformational analysis, often performed using molecular dynamics (MD) simulations, studies the different spatial arrangements (conformers) that a molecule can adopt and the energy associated with them.

MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand's behavior within the protein's binding site and in solution. This analysis is essential for assessing the stability of the binding pose predicted by docking and for understanding how the flexibility of both the ligand and the receptor influences their interaction. By simulating the compound in a solvated, physiological environment, researchers can gain a more realistic understanding of its conformational preferences and stability, which are critical for its biological activity.

Nonlinear Optical (NLO) Properties and Potential Applications

Computational and theoretical investigations into this compound and its analogues have highlighted their potential in the field of nonlinear optics (NLO). Organic materials are of significant interest for NLO applications due to their large nonlinearities, rapid response times, and the ability to be chemically modified to optimize their properties. researchgate.netnih.gov The NLO response in these organic molecules typically arises from the delocalization of π-electrons within their structure, which leads to significant polarization when subjected to a strong electric field, such as that from a laser. nih.gov

The core structure of hydrazinecarbothioamide derivatives, featuring donor and acceptor groups connected by a π-conjugated system, facilitates intramolecular charge transfer (ICT), a key mechanism for second-order NLO activity. nih.govrsc.org Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of these compounds. These computational methods allow for the calculation of key parameters like polarizability and hyperpolarizability, which quantify the NLO response. By analyzing the electronic structure, researchers can screen potential candidates and rationally design novel molecules with enhanced NLO properties for applications in optical switching, data storage, and optical limiting. researchgate.netnih.gov

Calculation of Hyperpolarizability and Intramolecular Charge Transfer (ICT)

A central aspect of characterizing the NLO properties of this compound analogues is the calculation of the first-order hyperpolarizability (β). This tensor quantity measures the second-order NLO response of a molecule. High β values are indicative of a strong NLO effect. researchgate.net Computational chemistry, particularly DFT, is a powerful tool for calculating β and understanding its origins at the molecular level.

The magnitude of the first hyperpolarizability is intrinsically linked to intramolecular charge transfer (ICT). rsc.orgresearchgate.net In donor-π-acceptor (D-π-A) systems, photoexcitation can cause a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part through the conjugated bridge. nih.govnih.gov This charge separation creates a large change in the dipole moment, which enhances the nonlinear optical response.

For example, studies on salicylaldehyde-based thiosemicarbazone analogues, which share the hydrazinecarbothioamide core, have utilized DFT calculations to determine their NLO properties. The calculations reveal that modifications to the molecular structure, such as adding different substituent groups, can significantly impact the hyperpolarizability. The computed values for these analogues are often compared to standard NLO materials like urea (B33335) to gauge their potential. A study on N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline (B41778) showed that its β value was significantly higher than that of urea, highlighting the effectiveness of the D-π-A design in enhancing NLO properties. researchgate.net

The table below presents theoretical first hyperpolarizability values for several thiosemicarbazone analogues, demonstrating the influence of different substituents on their NLO response.

Compound NameFirst Hyperpolarizability (β) (esu)Reference
(E)-N-Benzyl-2-(2-hydroxybenzylidene) hydrazinecarbothioamide1.53 x 10-30 acs.org
(E)-N-(2-Fluorobenzyl)-2-(2-hydroxybenzylidene) hydrazinecarbothioamide1.89 x 10-30 acs.org
(E)-N-(2-Chlorobenzyl)-2-(2-hydroxybenzylidene) hydrazinecarbothioamide2.01 x 10-30 acs.org
(E)-N-(2-Aminobenzyl)-2-(2-hydroxybenzylidene) hydrazinecarbothioamide2.25 x 10-30 acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov In the context of this compound and its analogues, QSAR can be a powerful predictive tool. nih.gov Instead of synthesizing and testing a vast array of derivatives, QSAR models can forecast properties like NLO activity or other desired functionalities based solely on molecular structure. mdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities (the "training set") is assembled. nih.gov For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons, such as dipole moments and partial charges.

Quantum-chemical descriptors: Derived from quantum mechanics calculations.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates these descriptors with the observed activity. mdpi.com The predictive power of the resulting model is then validated using an external set of compounds (the "test set") that were not used in the model's creation. nih.gov Successful QSAR models can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery of new materials with desired properties. nih.govmdpi.com

The table below outlines the conceptual components involved in building a QSAR model for predictive research on hydrazinecarbothioamide analogues.

QSAR ComponentDescriptionExample for Hydrazinecarbothioamide Analogues
DatasetA collection of molecules with measured experimental data for the property of interest.A series of thiosemicarbazone derivatives with experimentally determined first hyperpolarizability (β) values.
Molecular DescriptorsNumerical values that characterize the chemical structure and properties of a molecule.Molecular weight, LogP (lipophilicity), HOMO/LUMO energies, dipole moment, number of hydrogen bond donors/acceptors.
Mathematical ModelAn equation or algorithm that links the descriptors to the activity/property.A multiple linear regression equation: β = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
ValidationThe process of assessing the reliability and predictive power of the model.Using the developed model to predict the β values for a new set of compounds and comparing the predictions to experimental results.

Biological Interaction Mechanisms and Non Clinical Research Applications of Hydrazinecarbothioamide Derivatives in Vitro Studies

Antiproliferative Activities in Cancer Cell Lines and Underlying Mechanisms (In Vitro)

Hydrazinecarbothioamide derivatives have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. mdpi.comnih.gov Their mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of crucial enzymes involved in DNA synthesis and maintenance, generation of oxidative stress, and interference with the cell division cycle.

A primary mechanism by which hydrazinecarbothioamide derivatives exert their anticancer effects is through the induction of apoptosis. mdpi.com Studies on various thiosemicarbazone derivatives have shown they can trigger programmed cell death in cancer cells. mdpi.commdpi.comnih.gov This process is often mediated through the activation of caspase-related pathways. For instance, certain derivatives have been found to promote apoptosis via pathways involving both caspase-8 and caspase-9, suggesting they can initiate cell death through both extrinsic and intrinsic routes. mdpi.com The induction of apoptosis is a critical factor in their ability to inhibit the growth of tumor cells and is a key focus in the development of these compounds as potential antineoplastic agents. nih.gov

Hydrazinecarbothioamide derivatives are known to target key enzymes essential for DNA replication and repair, contributing to their anticancer activity.

Ribonucleotide Reductase (RNR): RNR is a critical enzyme that converts ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. nih.govwikipedia.org The inhibition of this enzyme disrupts DNA replication and repair, leading to cell cycle arrest and cell death. nih.gov Certain thiosemicarbazone derivatives, such as Triapine (3-AP), are well-documented RNR inhibitors and have been evaluated in clinical trials. mdpi.com By chelating iron, which is essential for RNR's function, these compounds effectively halt the proliferation of rapidly dividing cancer cells.

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA, which is crucial for processes like replication and transcription. preprints.org Many anticancer drugs function by inhibiting these enzymes. Thiosemicarbazide-based compounds have been identified as potent inhibitors of human DNA topoisomerase IIα (Topo IIα). mdpi.comnih.gov These agents often act as "topoisomerase poisons," stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks and ultimately, apoptosis. mdpi.commdpi.com Some derivatives have even been identified as dual inhibitors, targeting both Topo IIα and other cancer-related enzymes like indoleamine-2,3-dioxygenase 1 (IDO-1). mdpi.commdpi.com

Table 1: Enzyme Inhibition by Hydrazinecarbothioamide Derivatives

Enzyme TargetMechanism of InhibitionBiological ConsequenceExample Class/Compound
Ribonucleotide Reductase (RNR)Inhibition of the enzyme responsible for producing deoxyribonucleotides. nih.govnih.govDisruption of DNA synthesis and repair, leading to cell cycle arrest. nih.govTriapine (3-AP) mdpi.com
Topoisomerase IIα (Topo IIα)Stabilization of the DNA-enzyme cleavage complex (acting as a "poison"). mdpi.comInduction of DNA double-strand breaks, leading to apoptosis. mdpi.comThiosemicarbazide-based dual inhibitors mdpi.commdpi.com

The anticancer potential of hydrazinecarbothioamide derivatives is also linked to their ability to induce DNA damage. Many of these compounds can cleave plasmid DNA, a process that is often enhanced in the presence of metal ions like copper(II). digitellinc.comresearchgate.net The mechanism frequently involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) ions and hydroxyl radicals. digitellinc.com These highly reactive molecules can cause oxidative damage to DNA, leading to strand breaks and contributing to the compound's cytotoxicity. nih.gov The production of ROS and subsequent DNA cleavage represent a significant pathway through which these derivatives induce cell death in cancerous tissues. digitellinc.comresearchgate.net

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents work by inducing cell cycle arrest. youtube.com Thiosemicarbazone derivatives have been shown to inhibit the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. nih.gov For example, studies have demonstrated that certain derivatives can induce S-phase or G0/G1-phase arrest in pancreatic and breast cancer cell lines. mdpi.comnih.gov This interruption of cell division prevents the propagation of cancer cells and is a key component of the antiproliferative effects of this class of compounds.

Antimicrobial Activity (In Vitro)

In addition to their anticancer properties, hydrazinecarbothioamide derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria. nih.govnih.govresearchgate.net Their effectiveness against both Gram-positive and Gram-negative bacteria makes them promising candidates for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. nih.gov

Bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, are well-established targets for antibacterial drugs. nih.govnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication. nih.govnih.gov Inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately results in bacterial cell death. mdpi.com While this mechanism is famously associated with fluoroquinolone antibiotics, the general ability of thiosemicarbazone-based compounds to inhibit topoisomerases in eukaryotic cells suggests a similar mechanism could be at play in their antibacterial action, representing a promising area for further investigation.

Table 2: Overview of Biological Activities of Hydrazinecarbothioamide Derivatives

ActivityMechanismCellular Outcome
AntiproliferativeApoptosis induction, inhibition of RNR and Topoisomerase IIα, ROS generation, cell cycle arrest. nih.govmdpi.commdpi.commdpi.comInhibition of cancer cell growth, induction of cancer cell death.
AntimicrobialPotential inhibition of bacterial enzymes like DNA gyrase and Topoisomerase IV. nih.govmdpi.comInhibition of bacterial growth and replication.

Antifungal Properties

Research has identified hydrazine-based compounds as promising antifungal agents. Studies have shown that hybrid molecules containing pyrrolidinone rings coupled with a hydrazine (B178648) moiety exhibit significant antifungal effects against various pathogens, including Candida albicans. researchgate.netnih.govnih.gov Certain derivatives have demonstrated potent activity, not only against wild-type fungal strains but also against clinical isolates resistant to established antifungal drugs like fluconazole (B54011) and caspofungin. researchgate.netnih.gov The fungicidal action of these compounds can be rapid, and they have also been shown to inhibit the formation of biofilms, which are communities of microbes that exhibit high resistance to conventional treatments. researchgate.netnih.gov

The scope of their antifungal potential extends to various Aspergillus species, which are responsible for a range of human diseases. mdpi.com The mechanism of action for some derivatives is believed to involve the disruption of the fungal cell wall, a structure essential for fungal viability and one that is absent in human cells, making it an attractive target for antifungal therapy. semanticscholar.orgmdpi.com

Compound TypeFungal StrainActivity (MIC)
Nicotinamide Derivative (16g)Candida albicans SC53140.25 µg/mL
Nicotinamide Derivative (16g)Fluconazole-resistant C. albicans0.125–1 µg/mL
Nitrofuran Derivative (11)Histoplasma capsulatum0.48 µg/mL
Nitrofuran Derivative (9)Paracoccidioides brasiliensis0.48 µg/mL
2-chloro-N-phenylacetamideCandida albicans strains128–256 µg/mL

Antimycobacterial Activity

The hydrazinecarbothioamide scaffold is integral to many compounds investigated for their antimycobacterial properties. Specifically, hydrazide-hydrazone and thiosemicarbazone derivatives have been a focus of research for developing new treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov

In vitro studies have shown that certain benzaldehyde (B42025) thiosemicarbazone derivatives possess high activity against actively replicating M. tuberculosis H37Rv strains, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.netpulsus.com The structural features of these molecules, including the presence of specific heterocyclic rings and substituents on the phenyl ring, are pivotal for their antitubercular activity. pulsus.com Some of these compounds have demonstrated efficacy comparable to or greater than first-line anti-tuberculosis drugs like isoniazid (B1672263) in laboratory assays. nih.gov

Compound/DerivativeStrainActivity (MIC)
Benzaldehyde thiosemicarbazone derivativesM. tuberculosis H37Rv0.14–2.2 µM
N-oxide-containing derivative (17)M. tuberculosis H37Rv1.10 µM
Isatin-quinoline hybridM. tuberculosis H37Rv0.09 µM
2,5-disubstituted-1,3,4-oxadiazole (5d)M. smegmatis25 µM
Isonicotinoyl hydrazone derivativeM. tuberculosis H37Rv0.0140 µM

Antioxidant Mechanisms (In Vitro)

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Hydrazinecarbothioamide derivatives have been evaluated for their potential to counteract this process.

Free Radical Scavenging Capabilities (e.g., DPPH assay)

A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov The DPPH molecule is a stable free radical that has a deep purple color; in the presence of an antioxidant that can donate a hydrogen atom or an electron, the solution turns yellow. nih.gov The reduction in absorbance is measured to determine the scavenging capacity.

Numerous studies have demonstrated that hydrazinecarbothioamide and thiocarbohydrazone derivatives possess significant DPPH radical scavenging activity. nih.govresearchgate.netarxiv.org The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. Several derivatives have shown IC50 values in the micromolar range, indicating potent antioxidant capabilities, sometimes exceeding those of standard antioxidants like Butylated Hydroxytoluene (BHT) and Ascorbic Acid (AA). nih.govarxiv.org The thiourea (B124793) fragment within the hydrazinecarbothioamide structure is thought to contribute significantly to this activity by stabilizing free radicals on nitrogen atoms. researchgate.net

Compound/Derivative ClassActivity (IC50)Reference Compound (IC50)
Hydrazinecarbothioamides (4-6)39.39–42.32 µMBHA (51.62 µM)
N-hydrazinecarbothioamide indazoles (1-18)2.11–5.3 µMAscorbic Acid (2.02 µM)
Thiocarbohydrazone derivative (10)24.2 ± 0.12 µMBHT (128.8 ± 2.1 µM)
4-Hydrazinobenzoic acid derivatives (3, 5-9)~70–72% scavenging at 20 µg/mLBHA (~92% scavenging at 20 µg/mL)
Catechol Hydrazinyl-Thiazole (CHT)Lower than Trolox & Ascorbic AcidTrolox, Ascorbic Acid

Enzyme Inhibition Studies (In Vitro)

The ability of hydrazinecarbothioamide derivatives to interact with and inhibit specific enzymes is a key area of non-clinical research, with implications for various therapeutic areas.

Inhibition of Glycogen (B147801) Phosphorylase b (GPb)

Glycogen phosphorylase (GP) is a critical enzyme in glycogen metabolism, catalyzing the rate-limiting step in glycogenolysis. uclan.ac.uknih.gov Its inhibition is considered a therapeutic strategy for managing type 2 diabetes. uclan.ac.uk Research has identified that thiosemicarbazone derivatives can act as inhibitors of rabbit muscle Glycogen Phosphorylase b (GPb), which shares a high degree of homology with the human liver isoform. nih.gov

Specifically, a series of aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones have been shown to be competitive inhibitors of GPb with respect to the substrate α-D-glucose-1-phosphate. nih.govresearchgate.net X-ray crystallography studies have revealed that these inhibitors bind to the catalytic site of the enzyme, stabilizing an inactive conformation. nih.govresearchgate.net The inhibitory potency varies based on the substitutions on the aromatic ring of the aldehyde moiety. nih.gov

Compound ClassInhibitory Activity (IC50)
Aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones5.7–524.3 µM
N-acyl-β-D-glucopyranosylamines5–377 µM (K_i values)
2-styrylchromone-related derivatives (32, 33)< 20 µM

Modulation of Carbonic Anhydrase (CA) Isoforms (hCA I, hCA II, hCA IX, hCA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. rjraap.comnih.gov Certain isoforms are established therapeutic targets; for instance, hCA II is targeted for glaucoma treatment, while the tumor-associated isoforms hCA IX and hCA XII are targets for anticancer therapies. rjraap.comnih.govmdpi.com

Thiosemicarbazone-benzenesulfonamide derivatives have been extensively studied as inhibitors of various human (h) CA isoforms. rjraap.comnih.govbenthamdirect.combenthamscience.com These compounds have shown potent, low-nanomolar inhibition against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and hCA XII. rjraap.comnih.gov The selectivity of these inhibitors for different isoforms can be modulated by altering the substituents on the thiosemicarbazone and benzenesulfonamide (B165840) scaffolds, allowing for the design of isoform-specific inhibitors. rjraap.comnih.gov Molecular docking studies have helped to elucidate the binding mechanisms and molecular interactions that govern the inhibitory activity and selectivity of these compounds. rjraap.comnih.gov

Compound/DerivativehCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)
Thiosemicarbazone-benzenesulfonamide (6b)7.16 nM0.31 nM92.5 nM375 nM
Thiosemicarbazone-benzenesulfonamide (6e)27.6 nM0.34 nM872 nM94.5 nM
Hydrazide-Sulfonamide Hybrid (21)0.61 µM-0.19 µM1.22 µM
Thiourea derivative (4)-58.6 nM--
Thiosemicarbazide-Substituted Coumarin (23b)--437.5 nM-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Hydrazinecarbothioamide derivatives have been identified as a class of compounds with the potential to inhibit cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ontosight.aimdpi.com These enzymes are critical targets in the development of therapies for neurodegenerative conditions such as Alzheimer's disease, as their inhibition can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.gov

In vitro studies using Ellman's spectrophotometric method have demonstrated that various derivatives of this chemical class can exhibit dual inhibition of both AChE and BChE. mdpi.comnih.gov Research on structurally related benzohydrazides has shown that these molecules can achieve IC₅₀ values in the micromolar range, indicating moderate to potent inhibitory activity. mdpi.com For instance, certain N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown IC₅₀ values for AChE inhibition between 27.0–106.8 μM and for BChE inhibition between 58.0–277.5 μM. mdpi.com The inhibitory mechanism is often reversible and can be of a mixed-type, suggesting that the compounds may bind to both the catalytic active site and peripheral sites on the enzymes. mdpi.com Molecular docking studies further support these findings, indicating that the derivatives can occupy the active cavity of both AChE and BChE, placing them in close proximity to the catalytic triad. mdpi.comnih.gov

The following table presents inhibitory data for representative hydrazinecarboxamide derivatives, illustrating their potential as cholinesterase inhibitors.

Compound StructureTarget EnzymeIC₅₀ (µM)Reference
N-methyl-2-(4-chlorobenzoyl)hydrazine-1-carboxamideAChE44.1 mdpi.com
N-methyl-2-(4-chlorobenzoyl)hydrazine-1-carboxamideBChE22.0 mdpi.com
N-tridecyl-2-(4-chlorobenzoyl)hydrazine-1-carboxamideAChE100.2 mdpi.com
N-tridecyl-2-(4-chlorobenzoyl)hydrazine-1-carboxamideBChE43.5 mdpi.com
N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideAChE47.9 mdpi.com
N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideBChE96.5 mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of N-(2-ethoxyphenyl)hydrazinecarbothioamide and its analogs influences their biological activity. These investigations systematically alter parts of the molecule to determine which functional groups and structural features are essential for its therapeutic effects, such as enzyme inhibition. nih.gov By analyzing these relationships, researchers can rationally design new derivatives with improved potency and selectivity.

Influence of Aromatic and Aliphatic Substituents on Biological Potency

The nature and position of substituents on the aromatic rings and aliphatic chains of hydrazinecarbothioamide derivatives play a crucial role in modulating their biological potency. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the phenyl ring significantly impacts inhibitory potential. nih.gov Studies on similar heterocyclic compounds have shown that EDGs, such as alkyl or methoxy (B1213986) groups, can increase the electron density of the aromatic system. nih.gov This enhanced electron density can lead to stronger interactions with the active site of a target enzyme, resulting in more potent inhibition. nih.gov Conversely, the presence of strong EWGs, like a nitro group (NO₂), tends to decrease biological activity. nih.gov

Halogen Substituents: The type and position of halogen substituents also affect activity. For halogenated derivatives, the observed order of activity is often Bromine > Chlorine > Fluorine. nih.gov Furthermore, the position of the substituent matters; for example, a bromo-substitution at the para position of a phenyl ring may result in a more potent compound than substitution at the meta position. nih.gov

Aromatic vs. Aliphatic Groups: The replacement of an aromatic R group with an aliphatic one also influences efficacy. For instance, in a series of thiosemicarbazones, a derivative with a phenyl ring showed greater inhibition potential compared to one with a benzyl (B1604629) ring. nih.gov

The following table summarizes the impact of different substituents on the inhibitory activity of representative compounds.

Compound SeriesSubstituent (R Group)Effect on ActivityRationale
Pyrrolidine Thiosemicarbazones4-methoxyphenyl (B3050149) (EDG)Potent InhibitionIncreased electron density enhances interaction with the enzyme's active site. nih.gov
Pyrrolidine Thiosemicarbazones4-nitrophenyl (EWG)Diminished ActivityDecreased electron density weakens interaction with the enzyme's active site. nih.gov
Benzimidazole-thioquinolines4-bromobenzylHigh PotencyOptimal electronic and steric properties for binding. nih.gov
Benzimidazole-thioquinolines2-methylbenzylReduced PotencySteric hindrance or suboptimal electronic profile compared to other substituents. nih.gov

Impact of Metal Chelation on Enhanced Biological Activity

The biological activity of hydrazinecarbothioamide derivatives can be significantly enhanced through chelation with metal ions. nih.govresearchgate.net The core structure of these compounds contains functional groups like carbonyl and imine moieties that can effectively bind to metal ions, forming stable coordination complexes. nih.gov This process of chelation often leads to a synergistic effect, where the resulting metal complex exhibits greater biological potency than the organic ligand alone. nih.gov

One of the primary mechanisms for this enhancement is the increased lipophilicity of the complex. nih.gov The coordination between the ligand and a metal ion can reduce the polarity of the metal ion by partially sharing its positive charge with the donor atoms of the ligand. researchgate.net This reduction in polarity makes the entire complex more lipid-soluble, which facilitates its transport across the lipid layers of cell membranes. researchgate.netnih.gov This improved membrane permeability allows the compound to reach its intracellular target more effectively. Research has shown that metal complexes of hydrazone and thiosemicarbazone ligands demonstrate potent antimicrobial and anticancer activities, often far exceeding that of the free ligands. nih.govnih.gov

Role of Lipophilicity and Membrane Permeability in Cellular Uptake

Lipophilicity, or the "fat-loving" nature of a molecule, is a critical physicochemical property that governs its ability to cross biological membranes and be absorbed by cells. researchgate.netscilit.com For a compound like this compound to exert its biological effect, it must first pass through the cell membrane to reach its intracellular target. Passive transcellular diffusion is a primary route for many small-molecule drugs, and this process is heavily dependent on the molecule's lipophilicity. researchgate.netnih.gov

A molecule must possess a moderate degree of lipophilicity to effectively permeate the cell membrane. If a compound is too hydrophilic (water-loving), it will be unable to enter the hydrophobic lipid bilayer of the membrane. researchgate.net Conversely, if it is excessively lipophilic, it may become trapped within the lipid bilayer and struggle to pass through into the aqueous environment of the cytoplasm. nih.gov Therefore, an optimal balance is required.

The incorporation of certain chemical groups can modify a molecule's lipophilicity to enhance its cellular uptake. For example, the addition of fluorine atoms to an organic molecule is a known strategy to increase its lipophilicity, which can lead to easier absorption and transport within biological systems. nih.gov

Steric and Electronic Effects on Ligand-Target Interactions

The interaction between a ligand, such as a hydrazinecarbothioamide derivative, and its biological target (e.g., an enzyme) is governed by a combination of steric and electronic effects. nih.govresearchgate.net These factors determine the specificity and strength of the binding, which in turn dictates the compound's biological activity.

Steric Effects: These relate to the size, shape, and three-dimensional arrangement of atoms within the ligand and the target's binding site. nih.gov For effective binding to occur, the ligand must have a complementary shape to the binding pocket of the enzyme or receptor. Steric hindrance occurs when the size or conformation of the ligand or its substituents prevents it from fitting properly into the active site, thereby weakening the interaction. nih.govresearchgate.net The geometry of the molecule, particularly at its terminal ends, can be a determining factor in its activity. nih.gov

Electronic Effects: These involve the distribution of charge and the electrostatic forces between the ligand and the target. rsc.org Favorable electronic interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, are crucial for stabilizing the ligand-target complex. researchgate.net The electronic properties of substituents on the ligand can significantly influence these interactions. For example, electron-donating groups can increase the electron density in a part of the molecule, potentially strengthening its interaction with an electron-deficient region of the target protein. nih.gov

Applications of Hydrazinecarbothioamide Derivatives in Heterocyclic Synthesis and Materials Science

Utilization as Key Building Blocks for Biologically Active Heterocycles

Hydrazinecarbothioamide derivatives are well-established precursors for synthesizing heterocyclic compounds, owing to their reactive nature and ability to participate in a variety of cyclocondensation reactions. nih.gov These resulting heterocycles, such as triazoles and thiadiazoles, form the core structure of many pharmacologically active agents.

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones is a prominent application of N-substituted hydrazinecarbothioamides. A general and widely adopted method involves a two-step, one-pot synthesis. First, a carbohydrazide (B1668358) is treated with an appropriate isothiocyanate (in this case, 2-ethoxyphenyl isothiocyanate would be reacted with a hydrazide) to form an N,N'-disubstituted hydrazinecarbothioamide intermediate. mdpi.comdergipark.org.tr This intermediate is then induced to cyclize by heating in an aqueous basic solution, such as sodium hydroxide (B78521), followed by acidification to yield the 1,2,4-triazole-3-thione. mdpi.comresearchgate.net

While this is a standard protocol, specific literature detailing the synthesis of a 1,2,4-triazole-thione directly from N-(2-ethoxyphenyl)hydrazinecarbothioamide was not found. However, the reactivity of the N-(2-ethoxyphenyl) moiety is expected to be analogous to other N-aryl derivatives, which readily undergo this transformation. The general scheme involves the initial formation of a 2-(acyl)-N-(aryl)hydrazinecarbothioamide, which then cyclizes under basic conditions.

The following table presents findings for the synthesis of 1,2,4-triazole-thiones from various N-aryl hydrazinecarbothioamide precursors, illustrating the general applicability of the method.

Starting HydrazideIsothiocyanateBaseProductYield (%)
Thiophene-2-carbohydrazide4-Fluorophenyl isothiocyanate10% NaOH (aq)4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione85
Thiophene-2-carbohydrazide4-Chlorophenyl isothiocyanate10% NaOH (aq)4-(4-Chlorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione89
5-Bromothiophene-2-carbohydrazide4-Bromophenyl isothiocyanate10% NaOH (aq)5-(5-Bromothiophen-2-yl)-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione92
4-(Phenylsulfonyl)benzoic hydrazide2,4-Difluorophenyl isothiocyanate2M NaOH5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione82

N-substituted hydrazinecarbothioamides are also key precursors for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The most common method involves the cyclization of 1-acyl- or 1-aroyl-substituted thiosemicarbazides using a dehydrating agent, typically a strong acid like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. bu.edu.egchemmethod.com

For a compound like this compound, this would first require acylation at the terminal nitrogen atom. The resulting acyl derivative would then undergo acid-catalyzed cyclodehydration to furnish the 1,3,4-thiadiazole (B1197879) ring. This reaction proceeds via intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by elimination of water. chemmethod.com

No specific examples of this compound being used for this purpose have been detailed in the reviewed literature. The general synthetic strategy is robust and has been applied to a wide range of substrates. organic-chemistry.org Another modern approach involves the iodine-mediated oxidative cyclization of condensation products formed between thiosemicarbazide (B42300) and aldehydes. organic-chemistry.org

Spiro-1,2,4-triazolethiones are a class of compounds where a triazole-thione ring is fused to another ring system at a single carbon atom. The synthesis of these structures can be achieved using hydrazinecarbothioamide derivatives. A typical pathway involves the condensation of a hydrazinecarbothioamide with a cyclic ketone (e.g., cyclopentanone (B42830) or cyclohexanone) to form the corresponding thiosemicarbazone. researchgate.net

This thiosemicarbazone intermediate is then subjected to an oxidative cyclization reaction. Various reagents can effect this transformation, leading to the formation of the spiro-heterocyclic system. nih.gov For instance, the reaction of thiosemicarbazide with 1-acetylindoline-2,3-dione in the presence of an acidic ionic liquid catalyst has been shown to produce a spiro[indoline-3,3'- nih.govnih.govCurrent time information in Le Flore County, US.triazolidin]-2-one derivative in high yield. nih.gov Although this specific pathway has not been documented for this compound, it represents a viable synthetic route for accessing related spiro compounds.

Mechanistic Understanding of Heterocyclization Reactions

The formation of different heterocyclic rings from a hydrazinecarbothioamide precursor is governed by the reaction conditions, which dictate the mechanistic pathway.

1,2,4-Triazole-thione Synthesis (Base-Catalyzed): In the formation of 1,2,4-triazole-thiones from 2-acyl-N-arylhydrazinecarbothioamides, the reaction proceeds under basic conditions. The base (e.g., OH⁻) deprotonates one of the amide/thioamide nitrogens, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack of the N4 nitrogen atom onto the electrophilic carbonyl carbon. This cyclization step forms a five-membered tetrahedral intermediate. Subsequent elimination of a water molecule yields the final 1,2,4-triazole-thione ring. The thione tautomer is generally the more stable form. ijsr.net

1,3,4-Thiadiazole Synthesis (Acid-Catalyzed): The synthesis of 2-amino-1,3,4-thiadiazoles from 1-acylhydrazinecarbothioamides occurs under acidic conditions. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack. The lone pair of electrons on the sulfur atom then attacks this activated carbon in an intramolecular fashion. This is followed by a dehydration step, where a molecule of water is eliminated from the cyclic intermediate to afford the aromatic 1,3,4-thiadiazole ring system. chemmethod.com The choice between triazole and thiadiazole formation is thus controlled by directing the initial intramolecular nucleophilic attack to either the carbonyl carbon (by nitrogen in base) or the protonated carbonyl carbon (by sulfur in acid).

Development of Chemosensors and Biosensors for Metal Ions

The hydrazinecarbothioamide backbone is an excellent chelating ligand for various metal ions. The presence of soft (sulfur) and hard (nitrogen) donor atoms allows these molecules to bind with a range of transition metals, heavy metals, and alkaline earth metals. mdpi.com This property has been exploited to develop colorimetric and fluorometric chemosensors. researchgate.net

Typically, the hydrazinecarbothioamide is condensed with a fluorophore or chromophore containing an aldehyde or ketone group to create a Schiff base derivative. doi.org The resulting molecule often exhibits specific photophysical responses upon coordination with a metal ion. The binding event can restrict C=N bond isomerization or induce processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT), leading to a detectable change in color or fluorescence intensity. researchgate.netdoi.org

While the general class of N-acylhydrazones and related thiosemicarbazones are widely studied for metal ion detection, specific research on this compound as a chemosensor is not available in the surveyed literature. The electronic properties conferred by the 2-ethoxyphenyl group could potentially modulate the selectivity and sensitivity of such a sensor. The lone pairs on the ethoxy oxygen could also participate in coordination, potentially altering the binding pocket for specific metal ions.

The table below shows examples of related hydrazine-based chemosensors and their target ions, demonstrating the utility of this molecular framework in sensor design.

Sensor Base StructureTarget Ion(s)Sensing Mechanism
6-Hydroxy-N'-(quinolin-8-ylmethylene)naphthalene-2-carbohydrazideZn²⁺, Mg²⁺Chelation-Enhanced Fluorescence (CHEF), ICT
Schiff base of salicylaldehyde (B1680747) and 2-hydroxy-1-naphthaldehydeCu²⁺Fluorescence quenching
Tetraphenylethylene-based peptidyl chemosensorHg²⁺Aggregation-Induced Emission (AIE)
2-(Trityliminomethyl)-quinolin-8-ol Schiff baseZn²⁺AIE

Emerging Research Areas and Future Perspectives in the Study of N 2 Ethoxyphenyl Hydrazinecarbothioamide

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the precise biological targets of N-(2-ethoxyphenyl)hydrazinecarbothioamide are still under active investigation, the broader family of hydrazinecarbothioamide derivatives has been shown to interact with a variety of biological molecules, suggesting a rich field for future research. The existing body of knowledge on related compounds provides a foundational roadmap for exploring the potential therapeutic applications of this compound.

Initial studies on analogous compounds have revealed a spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govfit.edu A particularly promising avenue of research is the investigation of their role as enzyme inhibitors. Hydrazinecarbothioamide derivatives have demonstrated potent inhibitory activity against enzymes such as urease and tyrosinase. mdpi.comnih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a validated strategy for the treatment of peptic ulcers and other related conditions. ijper.org Tyrosinase, on the other hand, is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. nih.govirjmets.com

The mechanism of action for urease inhibition by these compounds is thought to involve the interaction of the thioamide group with the nickel ions present in the enzyme's active site. ijper.org For tyrosinase, a mixed-type inhibition has been observed, with the molecules binding effectively within the enzyme's active site. nih.govnih.gov The exploration of these and other potential enzymatic targets for this compound represents a significant area for future research. Furthermore, elucidating the detailed molecular interactions and downstream signaling pathways affected by this compound will be crucial in understanding its full therapeutic potential.

Table 1: Inhibitory Activity of Selected Hydrazinecarbothioamide Derivatives against Various Enzymes

Compound/Derivative Target Enzyme IC₅₀ (µM) Reference
(E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide Urease 0.58 mdpi.com
(2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide Tyrosinase 0.05 nih.gov
N-substituted hydrazine-carbothioamides (various) Urease 8.45 - 25.72 ijper.org
2-(1-(coumarin-3-yl)-ethylidene) hydrazinecarbothioamide Tyrosinase Irreversible Inhibition irjmets.com
2-(2-(2,4-dichlorophenyl)acetyl)-N-(2-hydroxybenzylidene)hydrazinecarbothioamide α-amylase Potent Inhibition researchgate.net

Rational Design and Synthesis of this compound Analogues for Specific Applications

The rational design and synthesis of analogues are a cornerstone of modern drug discovery, allowing for the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold offers numerous opportunities for chemical modification to tailor its biological activity for specific applications.

The synthesis of hydrazinecarbothioamide derivatives typically involves a multi-step process. ijper.org A common route begins with the reaction of a substituted benzoic acid with thionyl chloride, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. Subsequent reaction with an appropriate isothiocyanate yields the final N-aryl hydrazinecarbothioamide. ijper.org Variations in the starting materials allow for the introduction of a wide range of substituents on both the phenyl ring and the terminal nitrogen of the hydrazinecarbothioamide core.

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights for the rational design of new analogues. For instance, it has been observed that the presence of electron-withdrawing groups on the phenyl ring can enhance the anticancer activity of some thiosemicarbazide (B42300) derivatives. ijper.org Similarly, the nature and position of substituents can significantly influence the enzyme inhibitory potency. nih.gov

For this compound, future research will likely focus on:

Modification of the ethoxyphenyl ring: Introducing different substituents (e.g., halogens, nitro groups, alkyl chains) at various positions to modulate lipophilicity and electronic properties.

Alterations of the hydrazinecarbothioamide linker: Exploring the impact of N-alkylation or N-arylation on the terminal nitrogen to influence binding affinity and selectivity.

Bioisosteric replacement: Replacing the thioamide group with other functional groups (e.g., amide, urea) to investigate the importance of the sulfur atom for biological activity.

Through such systematic modifications, it will be possible to develop analogues of this compound with improved activity against specific biological targets, leading to the development of novel therapeutic agents.

Integration of Computational Chemistry with Experimental Studies for Accelerated Discovery

The synergy between computational chemistry and experimental studies has revolutionized the drug discovery process, enabling a more rapid and cost-effective identification and optimization of lead compounds. For this compound and its analogues, computational approaches can provide invaluable insights into their physicochemical properties, biological activities, and mechanisms of action.

Molecular docking is a powerful computational tool that has been successfully applied to study the interactions of hydrazinecarbothioamide derivatives with their target enzymes. nih.govnih.gov These studies can predict the binding poses of the ligands within the active site, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent inhibitors.

In addition to molecular docking, other computational methods that can accelerate the discovery process include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) calculations: DFT studies can provide detailed information about the electronic properties of the molecules, such as their charge distribution and frontier molecular orbitals, which can be important for their reactivity and biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico ADMET models can be used to assess the drug-likeness of newly designed analogues at an early stage, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.

By integrating these computational approaches with traditional experimental techniques, researchers can significantly streamline the process of discovering and developing novel therapeutic agents based on the this compound scaffold.

Advancements in Non-Clinical Research Applications beyond Current Scope

While the primary focus of research on hydrazinecarbothioamide derivatives has been in the realm of medicinal chemistry, their unique chemical properties also make them attractive candidates for a variety of non-clinical applications. The ability of the thioamide group to coordinate with metal ions opens up possibilities in materials science and analytical chemistry.

One potential application is in the development of novel metal complexes with interesting catalytic or photophysical properties. Thiosemicarbazones, which are closely related to hydrazinecarbothioamides, are well-known for their ability to form stable complexes with a wide range of transition metals. These complexes have been investigated for their catalytic activity in various organic reactions.

In the field of agriculture, the urease inhibitory activity of these compounds could be harnessed to develop more efficient nitrogen-based fertilizers. By inhibiting the enzymatic breakdown of urea (B33335), these compounds could reduce nitrogen loss from the soil and improve crop yields. ijper.org

Furthermore, the chromogenic properties of some hydrazinecarbothioamide derivatives and their metal complexes could be exploited for the development of chemical sensors for the detection of specific metal ions or anions. The change in color or fluorescence upon binding to the target analyte would form the basis of the sensing mechanism.

The exploration of these and other non-clinical applications of this compound and its analogues is still in its nascent stages but holds significant promise for future research and development.

Conclusion

Summary of Major Research Advancements and Contributions to the Field

Research into the specific compound N-(2-ethoxyphenyl)hydrazinecarbothioamide is in its preliminary stages, with a notable scarcity of dedicated studies. However, significant advancements in the broader class of N-aryl hydrazinecarbothioamides and their derivatives, thiosemicarbazones, provide a strong foundation for its potential contributions. This chemical family has been established as a versatile and valuable scaffold in medicinal chemistry, primarily due to its wide spectrum of biological activities. researchgate.net

The core hydrazinecarbothioamide moiety is a key pharmacophore known to impart significant therapeutic properties. nih.gov Major research contributions for this class of compounds include the discovery of potent antimicrobial, antifungal, anticancer, and antioxidant agents. mdpi.comontosight.aiontosight.ai The mechanism underlying these activities is often linked to the ability of the N,N,S-chelating moiety to bind with endogenous metal ions like iron, copper, and zinc, thereby disrupting essential metabolic processes in pathogenic organisms or cancer cells. nih.govnih.gov The primary contribution of this research area has been the continuous development of new derivatives with enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature and position of the substituent on the phenyl ring—in this case, the 2-ethoxy group—play a critical role in modulating lipophilicity, membrane permeability, and interaction with biological targets. mdpi.com Therefore, the advancements in understanding thiosemicarbazone chemistry as a whole suggest that this compound is a promising candidate for further investigation.

Identified Challenges and Future Research Opportunities

The foremost challenge in the study of this compound is the limited availability of specific research data. This gap in the literature hinders any direct assessment of its efficacy, toxicity, and mechanism of action, forcing reliance on extrapolation from related compounds. For the broader class of thiosemicarbazones, general challenges include issues of poor aqueous solubility, potential for cytotoxicity in healthy cells, and the emergence of resistance in microbial and cancer cell lines, all of which may be relevant for this specific derivative. mdpi.comsemanticscholar.org

These challenges, however, present clear opportunities for future research. A primary opportunity lies in the foundational work of establishing efficient and scalable synthesis protocols for this compound, followed by comprehensive physicochemical and structural characterization using modern spectroscopic and crystallographic techniques. shd-pub.org.rsajol.info Following synthesis, a significant opportunity exists for extensive biological screening. Evaluating the compound against a diverse panel of cancer cell lines, multidrug-resistant bacteria, and pathogenic fungi would be the first step in identifying its primary therapeutic potential. nih.govnih.gov

Furthermore, there is a substantial opportunity to conduct detailed structure-activity relationship (SAR) studies. By systematically synthesizing and evaluating a library of analogs with modifications on the ethoxyphenyl ring (e.g., altering the position of the ethoxy group, introducing other substituents), researchers can determine the precise structural features required for optimizing biological activity and minimizing off-target effects. mdpi.com

Projected Directions for Scholarly Inquiry and Compound Development

Looking ahead, scholarly inquiry into this compound is projected to advance in several key directions, assuming initial screenings confirm its biological activity. A critical area for future investigation will be the elucidation of its specific molecular mechanisms of action. For instance, if anticancer properties are identified, research should focus on its impact on cell cycle progression, induction of apoptosis, and its interaction with key cellular targets such as ribonucleotide reductase or topoisomerase enzymes. nih.govevitachem.com

Another promising direction is the development of metal complexes. The strong metal-chelating nature of the thiosemicarbazone scaffold suggests that creating complexes with transition metals (e.g., copper, zinc, nickel, palladium) could significantly enhance the compound's therapeutic index, potentially overcoming resistance mechanisms and improving its biological activity. ajol.infonih.gov

To address the common challenges of solubility and bioavailability, future compound development could explore the design of prodrugs or the use of advanced drug delivery systems. Such strategies could improve the pharmacokinetic profile of this compound, ensuring more effective delivery to the target site and reducing systemic toxicity.

Finally, the integration of computational and in silico methods is projected to be a cornerstone of future research. Molecular docking studies can predict the binding interactions of this compound with specific protein targets, guiding the rational design of next-generation derivatives with enhanced potency and selectivity. mdpi.comnih.gov This computational-led approach will accelerate the drug discovery process, allowing for more focused and efficient preclinical development.

Q & A

Q. What methodological considerations are critical for designing enzyme inhibitors?

  • Methodological Answer : Ligand efficiency metrics (e.g., LE, LLE) and pharmacophore modeling (MOE software) guide design. For carbonic anhydrase inhibitors, sulfonamide moieties are incorporated, and inhibitory constants (Ki) are measured via stopped-flow assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.